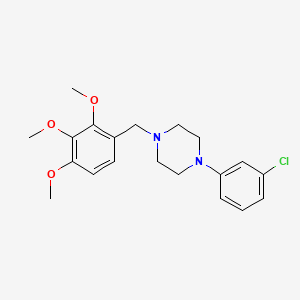![molecular formula C20H21N5O2 B6033225 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide, commonly known as HPPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. HPPQ is a quinoxaline derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HPPQ involves the inhibition of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. HPPQ also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
HPPQ has been found to exhibit potent anti-inflammatory and anti-tumor activities. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. HPPQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HPPQ has been shown to exhibit neuroprotective effects, protecting neuronal cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
HPPQ has several advantages for lab experiments, including its potent anti-inflammatory and anti-tumor activities, as well as its ability to inhibit the activity of certain enzymes involved in the inflammatory response. However, it also has limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of HPPQ, including further investigation into its potential pharmacological properties and its mechanism of action. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may lead to the development of HPPQ as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Finally, the investigation of potential drug-drug interactions and the evaluation of its safety profile in preclinical and clinical studies may provide further insight into the potential therapeutic applications of HPPQ.
Méthodes De Synthèse
HPPQ has been synthesized through various methods, including the reaction of 2-chloro-3-formyl quinoxaline with 3-hydroxy-1-piperidine carboxylic acid followed by the reaction with 3-pyridine carboxylic acid. The resulting compound is then subjected to further purification steps to obtain HPPQ in its pure form.
Applications De Recherche Scientifique
HPPQ has been extensively studied for its potential pharmacological properties. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. HPPQ has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Propriétés
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]quinoxaline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-15-5-3-11-25(13-15)19-14(4-2-8-23-19)12-24-20(27)16-6-1-7-17-18(16)22-10-9-21-17/h1-2,4,6-10,15,26H,3,5,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOELQIMTSNVBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNC(=O)C3=C4C(=CC=C3)N=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6033145.png)

![2-methyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6033157.png)
![ethyl 4-[1-(3-furylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6033161.png)
![7-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6033165.png)
![ethyl 4-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6033175.png)
![3-(2-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6033176.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6033177.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6033189.png)
![2-[tert-butyl(methyl)amino]ethyl 3-phenylpropanoate hydrochloride](/img/structure/B6033203.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033211.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)